N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1260937-81-2
VCID: VC11853401
InChI: InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-3-5-14(20)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,21,24)
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9 g/mol

N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

CAS No.: 1260937-81-2

Cat. No.: VC11853401

Molecular Formula: C19H20ClN3O3S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide - 1260937-81-2

Specification

CAS No. 1260937-81-2
Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-3-5-14(20)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,21,24)
Standard InChI Key FVOLDRIUQDUWTO-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl
Canonical SMILES CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s scaffold combines a pyrimidine ring fused to a thiophene moiety (thieno[3,2-d]pyrimidine), a structure known for its bioisosteric resemblance to purine nucleotides. Key substituents include:

  • 2-Methylpropyl group at position 3, contributing to hydrophobic interactions.

  • 4-Chlorophenylmethylacetamide at position 1, enhancing target affinity through halogen bonding and π-π stacking.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₀ClN₃O₃S
Molecular Weight405.9 g/mol
logP (Lipophilicity)~4.47
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area67.0 Ų

The InChI Key (FVOLDRIUQDUWTO-UHFFFAOYSA-N) and SMILES (CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl) provide unambiguous structural identifiers.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step strategies typical of thienopyrimidine derivatives:

  • Core Formation: Condensation of 2-aminothiophene-3-carboxylate with urea derivatives yields the thieno[3,2-d]pyrimidine-2,4-dione core.

  • Alkylation: Introduction of the 2-methylpropyl group at position 3 via nucleophilic substitution using isobutyl bromide.

  • Acetamide Coupling: Reaction of the core with N-(4-chlorobenzyl)chloroacetamide under basic conditions.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
1Thieno[3,2-d]pyrimidine-2,4-dioneCore scaffold
23-(2-Methylpropyl) derivativeHydrophobic side chain
3Chloroacetamide reagentAcetamide linkage

Reactivity Profile

The compound undergoes reactions at three sites:

  • Dione carbonyls: Susceptible to nucleophilic attack, enabling further functionalization.

  • Chlorophenyl group: Participates in Suzuki-Miyaura cross-couplings for structural diversification.

  • Acetamide nitrogen: May engage in hydrogen bonding with biological targets.

Physicochemical and Pharmacokinetic Characteristics

Solubility and Permeability

With a logSw of -4.19, the compound exhibits poor aqueous solubility, necessitating formulation enhancements . Its polar surface area (67.0 Ų) and single hydrogen bond donor suggest moderate permeability via passive diffusion .

Metabolic Stability

Preliminary in vitro studies indicate susceptibility to hepatic CYP3A4-mediated oxidation at the 2-methylpropyl chain, generating a carboxylic acid metabolite.

Table 3: ADME Predictions

ParameterPrediction
Bioavailability45-55% (moderate)
Blood-Brain BarrierLow penetration
CYP3A4 SubstrateYes

Biological Activities and Mechanisms

Antitumor Activity

In HCT-116 colon cancer cells, the compound showed IC₅₀ = 3.2 μM, attributed to topoisomerase II inhibition. The chlorophenyl group enhances DNA intercalation, while the thienopyrimidine core disrupts ATP-binding pockets.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), activity correlates with dihydrofolate reductase (DHFR) inhibition. The 4-chloro substituent improves target affinity by 12-fold compared to non-halogenated analogs.

Enzyme Inhibition

  • COX-2 selectivity: 30-fold over COX-1 (IC₅₀ = 0.8 μM vs. 24 μM).

  • Kinase profiling: Inhibits ABL1 (72% at 10 μM) and FLT3 (68%).

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison

CompoundAntitumor IC₅₀Antimicrobial MIC
Target compound3.2 μM8 μg/mL
2-Phenylethyl analog 5.7 μM32 μg/mL
4-Methylbenzyl derivative12.4 μM18 μg/mL

The 2-methylpropyl group confers superior lipophilicity and target residence time compared to bulkier aromatic substituents .

Applications and Future Directions

Optimization Challenges

  • Solubility: Prodrug strategies (e.g., phosphate esters).

  • Metabolism: Deuteration at labile C-H bonds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator